
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with carboxylic acid groups and esterified with hexyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester typically involves the esterification of 4,4(1H)-Pyridinedicarboxylic acid with hexanol and methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Catalysts such as sulfuric acid or solid acid catalysts are commonly used to promote the esterification reaction. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,4(1H)-Pyridinedicarboxylic acid.
Reduction: Formation of 4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then exert its effects on the target molecules.
Vergleich Mit ähnlichen Verbindungen
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester can be compared with other pyridine derivatives such as:
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, diethyl ester: Similar structure but with ethyl groups instead of methyl groups.
4,4(1H)-Pyridinedicarboxylic acid, 1-butyl-, dimethyl ester: Similar structure but with a butyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific ester groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
839721-82-3 |
|---|---|
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
dimethyl 1-hexylpyridine-4,4-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-4-5-6-7-10-16-11-8-15(9-12-16,13(17)19-2)14(18)20-3/h8-9,11-12H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
FJSAGAURSGPNFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C=CC(C=C1)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


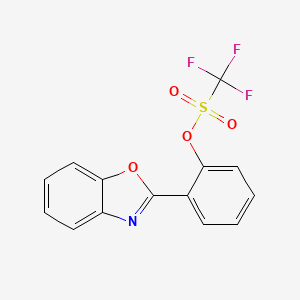
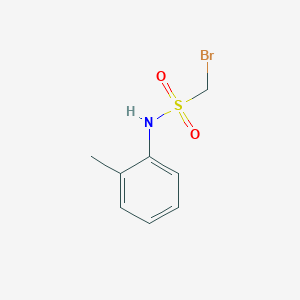
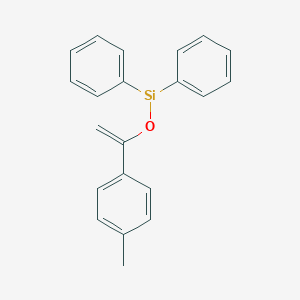
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
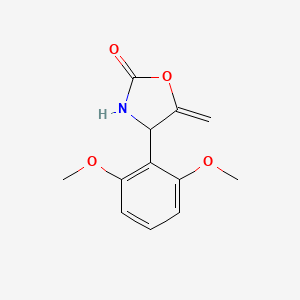
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
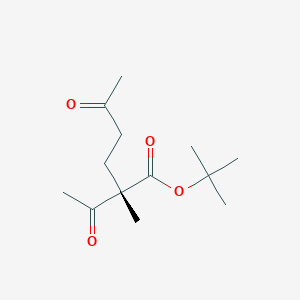
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
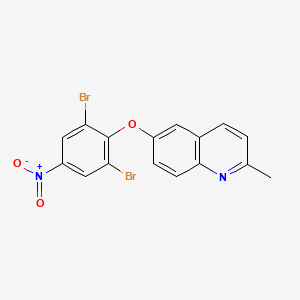
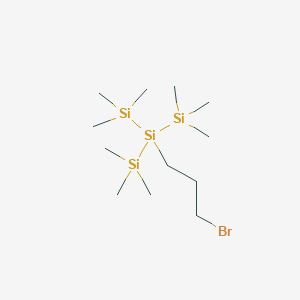

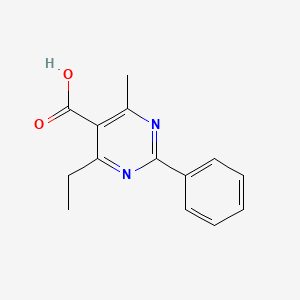
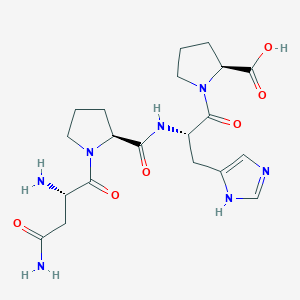
![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
